molecular formula C7H8ClNO B1488323 (1S)-1-(5-chloropyridin-2-yl)ethan-1-ol CAS No. 1016227-95-4

(1S)-1-(5-chloropyridin-2-yl)ethan-1-ol

Cat. No. B1488323
CAS RN: 1016227-95-4
M. Wt: 157.6 g/mol
InChI Key: OLWSYXWXQLPXCG-YFKPBYRVSA-N
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Description

“(1S)-1-(5-chloropyridin-2-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1016227-95-4 . It has a molecular weight of 157.6 g/mol . The IUPAC name for this compound is (1S)-1-(5-chloro-2-pyridinyl)ethanol .

Physical and Chemical Properties This compound is a liquid at room temperature .

Scientific Research Applications

Chromophore Synthesis and Application

A study highlighted the synthesis and characterization of various chromophores, including 1-(pyridin-4-yl)-2-(N-methyl-5-formylpyrrol-2-yl)ethylene, emphasizing their importance in creating covalent self-assemblies. These chromophores are used in fabricating electrooptic films. The molecular architecture of these chromophores and the methods used for film growth significantly influence the microstructure and optical/electrooptic responses of the thin films, hinting at their potential applications in optoelectronic devices (Facchetti et al., 2006).

Fungicidal Applications

New substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols have been synthesized, showing notable fungicidal activities. These compounds, obtained through the interaction of substituted 3-(oxiranyl)pyridines with 4-chlorophenol or sodium 4-chlorophenoxide, present significant potential for agricultural and pharmacological applications due to their fungicidal properties (Kuzenkov & Zakharychev, 2009).

Coordination Chemistry and Catalysis

Research into the coordination chemistry of certain ligands like 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone with metal ions such as iron(II) and cobalt(II) dichloride has led to the synthesis of complexes with potential catalytic activities. These complexes have shown promise in catalyzing reactions related to ethylene reactivity, such as oligomerization and polymerization, offering insights into their applications in material science and industrial chemistry (Sun et al., 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, which indicates that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(1S)-1-(5-chloropyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWSYXWXQLPXCG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(5-chloropyridin-2-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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